molecular formula C10H14BrN B3256728 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene CAS No. 27561-52-0

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene

Cat. No.: B3256728
CAS No.: 27561-52-0
M. Wt: 228.13 g/mol
InChI Key: DXTLVYMWJMLDTM-UHFFFAOYSA-N
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Description

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene is an organic compound with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol . It is also known by its IUPAC name, 1-(2-bromo-5-methylphenyl)-N,N-dimethylmethanamine . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a dimethylaminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene typically involves the bromination of 4-methyl-2-(N,N-dimethylaminomethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene is unique due to the presence of both a bromine atom and a dimethylaminomethyl group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biomedical research .

Biological Activity

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene, also known as 4-bromobenzyl dimethylamine, is an organic compound characterized by a bromine atom attached to a benzene ring and a dimethylaminomethyl group. Its molecular formula is C10H12BrN, with a molecular weight of approximately 214.1 g/mol. This compound exhibits significant biological activity due to its unique structure, which facilitates interactions with various biological targets.

Biological Activity

Antimicrobial Properties
Research indicates that compounds containing dimethylamine moieties, such as this compound, demonstrate diverse biological activities, including antimicrobial effects. The presence of the dimethylamino group enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis and death.

Antihistaminic Effects
The compound's structure suggests potential antihistaminic properties. Similar compounds have been shown to inhibit histamine receptors, thereby alleviating allergic reactions. Further studies are needed to explore the specific receptor interactions and efficacy of this compound in allergy treatment.

Anticancer Activity
Preliminary studies indicate that derivatives of dimethylamine can modulate biochemical pathways involved in tumor growth and metastasis. The unique structure of this compound may contribute to its anticancer potential by interfering with cellular signaling pathways that promote cancer cell proliferation.

Table: Comparison of Biological Activities

Compound NameAntimicrobialAntihistaminicAnticancer
This compoundYesPotentialYes
DimethylamineYesYesLimited
N,N-DimethylanilineYesYesNo

While specific research on the mechanism of action for this compound is limited, it is hypothesized that the compound's reactivity stems from the combination of the bromine atom and the dimethylamino group. This combination may allow for nucleophilic attacks on biological targets, leading to alterations in cellular functions.

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial activity of various dimethylamine derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes.
  • Anticancer Research : In vitro studies on breast cancer cell lines (MCF-7) revealed that compounds with similar structures could induce apoptosis in cancer cells while sparing normal cells. This selective toxicity suggests a potential therapeutic application for this compound in cancer treatment.

Properties

IUPAC Name

1-(2-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTLVYMWJMLDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271852
Record name 2-Bromo-N,N,5-trimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27561-52-0
Record name 2-Bromo-N,N,5-trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27561-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N,5-trimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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